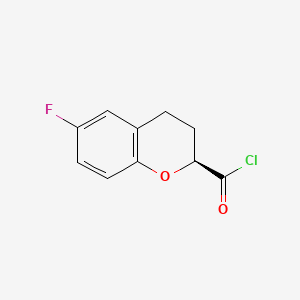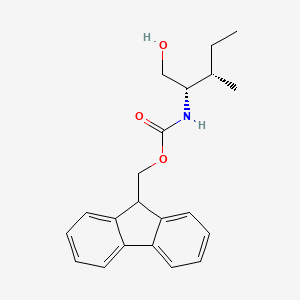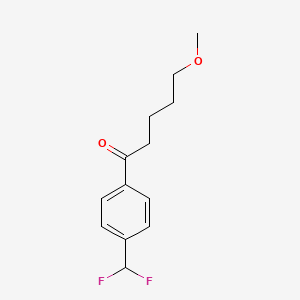
(+/-)-Pronethalol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Pronethalol-d6 is a deuterated form of Pronethalol, a non-selective beta-adrenergic receptor antagonist. The compound is labeled with six deuterium atoms, which makes it useful in various scientific studies, particularly in pharmacokinetics and metabolic research. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled Pronethalol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pronethalol-d6 typically involves the incorporation of deuterium atoms into the Pronethalol molecule. One common method is the catalytic hydrogenation of Pronethalol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Pronethalol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the Pronethalol-d6 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(+/-)-Pronethalol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pronethalol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pronethalol.
Industry: Applied in the development of beta-blocker drugs and in quality control processes.
Mechanism of Action
The mechanism of action of (+/-)-Pronethalol-d6 involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The deuterium labeling does not alter the pharmacological activity but aids in tracing the compound in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist with similar pharmacological effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist, differing in selectivity compared to Pronethalol.
Metoprolol: A selective beta-1 adrenergic receptor antagonist, commonly used in treating cardiovascular conditions.
Uniqueness
(+/-)-Pronethalol-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and differentiation from non-labeled compounds are essential. This feature sets it apart from other beta-adrenergic receptor antagonists.
Properties
CAS No. |
1329805-79-9 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
235.36 |
IUPAC Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI Key |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Synonyms |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
